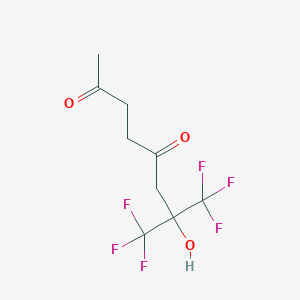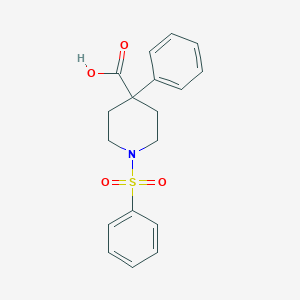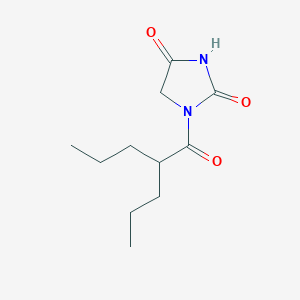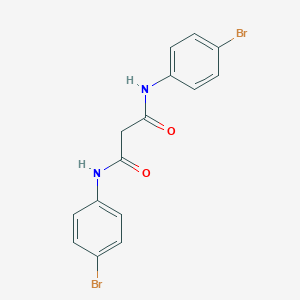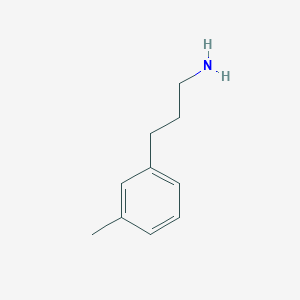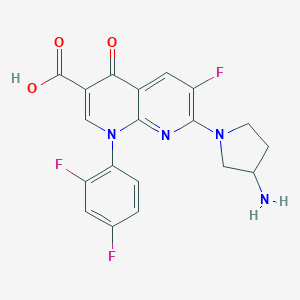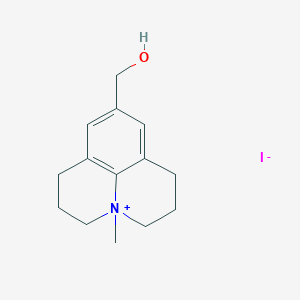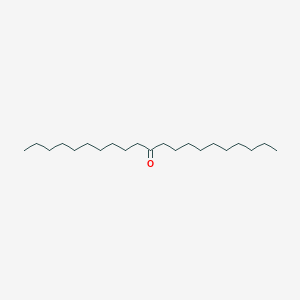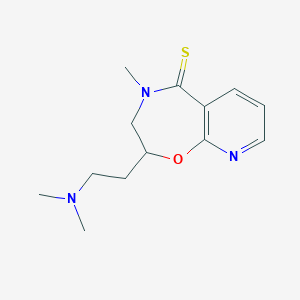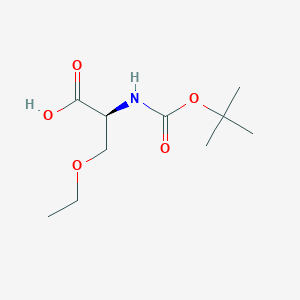
Boc-(S)-2-amino-3-ethoxypropionic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), illustrates the utility of Boc-protected intermediates in peptide synthesis. Boc-Oxyma is used as a coupling reagent in racemization-free esterification, thioesterification, and amidation reactions, highlighting the importance of Boc-protected compounds in synthetic strategies (Thalluri et al., 2013). Additionally, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid further demonstrates the role of Boc-protected amino acids in generating glycopeptide mimics, showcasing the adaptability of Boc-protected intermediates in complex molecule synthesis (Carrasco et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure of Boc-protected compounds, such as the crystal structure analysis of a depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt, reveal the influence of Boc protection on the overall conformation of these molecules. This analysis indicates that Boc-protected peptides can adopt specific conformations, such as alpha-helical structures, in the solid state, which is critical for understanding their behavior in various chemical environments (Ohyama et al., 2001).
Chemical Reactions and Properties
The reactivity of Boc-protected amino acids, such as in the synthesis of α-aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation, showcases the versatility of these compounds in forming bonds with boron, enabling further functionalization and the creation of compounds with significant biomedical applications (Reyes et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of Boc-(S)-2-amino-3-ethoxypropionic acid itself were not directly identified, the general characteristics of Boc-protected amino acids suggest they have solubility profiles and stability conducive to synthetic applications, especially in peptide synthesis where selective deprotection and subsequent reactions are crucial.
Chemical Properties Analysis
The chemical properties of Boc-protected amino acids enable selective reactivity, as demonstrated by the efficient N-amination of amino acids using N-Boc-O-tosyl hydroxylamine. This reagent facilitates the transformation of amino acids into Boc-protected hydrazino derivatives, underscoring the chemical versatility provided by the Boc protecting group (Baburaj & Thambidurai, 2012).
Aplicaciones Científicas De Investigación
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles
- Application Summary : This method involves the use of Boc-amino acid nanoparticles for water-based microwave-assisted solid-phase synthesis . It is an organic solvent-free, environmentally friendly method for peptide synthesis .
- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . The syntheses of Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH, were demonstrated using this protocol .
- Results or Outcomes : This method provides a green and sustainable synthetic method in the field of fine chemicals .
-
Efficient and Expeditious Chemoselective BOC Protection of Amines
- Application Summary : This research presents a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
-
Boronic Acid Based Dynamic Click Chemistry
- Application Summary : This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
- Methods of Application : The review highlights the mechanism of reversible kinetics and its applications in various fields .
- Results or Outcomes : The fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Protection and Deprotection of Amines Using Di-tert-butyl Dicarbonate (Boc2O)
- Application Summary : Boc2O is commonly used for the protection of amines, including amino acids . The Boc group can be removed with strong acids such as trifluoroacetic acid or HCl .
- Methods of Application : Protection of the amine can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
- Results or Outcomes : This method provides a simple and efficient way to protect amines during chemical synthesis .
-
Efficient, Continuous N-Boc Deprotection of Amines Using Solid Acid Catalysts
- Application Summary : This study explores the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .
- Methods of Application : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .
- Results or Outcomes : This method enhances efficiency and productivity relative to a batch process .
-
Rapid, Effective Deprotection of Tert-butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, eyewear) when handling Boc-(S)-2-amino-3-ethoxypropionic acid.
- Storage : Store in a cool, dry place away from direct sunlight.
- Toxicity : While the compound itself is not highly toxic, follow standard safety protocols during synthesis and handling.
Direcciones Futuras
Research on Boc-(S)-2-amino-3-ethoxypropionic acid could explore:
- Peptide Synthesis : Investigate its role in constructing bioactive peptides.
- Drug Development : Assess its potential as a drug lead or prodrug.
- Functionalization : Explore modifications of the ethoxypropionic acid side chain for specific applications.
Propiedades
IUPAC Name |
(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBDVSSESAKBJM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909243 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-ethoxypropanoic acid | |
CAS RN |
104839-00-1 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

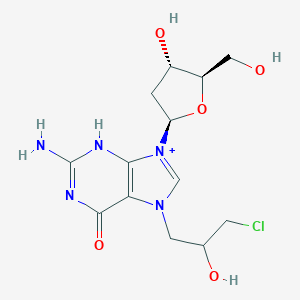
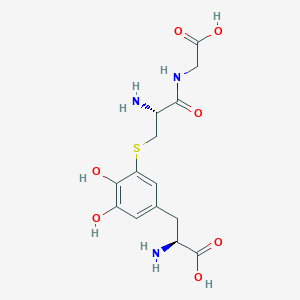
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
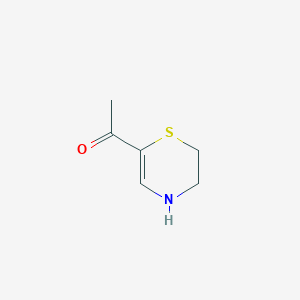
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
